1-(4-Ethylphenyl)-3-methylbutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13-14H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQNUXZFMNXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 4 Ethylphenyl 3 Methylbutan 1 Ol
Mechanistic Investigations of Reaction Pathways
The reaction mechanisms of 1-(4-ethylphenyl)-3-methylbutan-1-ol are largely centered on the reactivity of the carbinol carbon (the carbon atom bonded to the hydroxyl group). Its position adjacent to an aromatic ring (a benzylic position) significantly influences the stability of reactive intermediates, thereby directing the course of chemical transformations.
As a secondary benzylic alcohol, this compound is prone to undergo nucleophilic substitution reactions, primarily through an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. This pathway is favored due to the ability of the molecule to form a relatively stable carbocation intermediate.
The reaction is typically initiated by the protonation of the hydroxyl group in the presence of a strong acid, converting the poor leaving group (-OH) into a good leaving group (-OH2+). The subsequent departure of a water molecule results in the formation of a secondary benzylic carbocation. The stability of this carbocation is the key driving force for the SN1 pathway. It is significantly stabilized by two main factors:
Resonance: The vacant p-orbital of the carbocation can overlap with the π-system of the adjacent 4-ethylphenyl ring, delocalizing the positive charge across the aromatic system. This spreading of charge makes the intermediate more stable than a typical secondary carbocation. masterorganicchemistry.com
Inductive Effect: The alkyl groups attached to and near the carbocation center also contribute a minor stabilizing effect through electron donation. masterorganicchemistry.com
Once formed, this planar carbocation intermediate is highly electrophilic and can be attacked by a variety of nucleophiles from either face, leading to the substitution product. masterorganicchemistry.com
Table 1: Key Steps in the SN1 Mechanism for this compound
| Step | Description | Intermediate/Product |
| 1 | Protonation of the hydroxyl group by an acid (e.g., HBr). | Formation of a protonated alcohol (an alkyloxonium ion). |
| 2 | Loss of water as a leaving group. | Formation of a stable secondary benzylic carbocation. |
| 3 | Nucleophilic attack on the carbocation (e.g., by Br-). | Formation of the final substitution product. |
In competition with SN1 reactions, this compound can also undergo elimination reactions, specifically dehydration, to form an alkene. When heated in the presence of a strong, non-nucleophilic acid like sulfuric acid (H2SO4) or phosphoric acid (H3PO4), the reaction proceeds via an E1 (Elimination, Unimolecular) mechanism.
The E1 mechanism shares the first two steps with the SN1 pathway: protonation of the alcohol and subsequent loss of water to form the same stable secondary benzylic carbocation intermediate. However, in the final step, instead of attacking the carbocation, a weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon.
In the structure of this compound, there is only one adjacent carbon atom with protons that can be removed to form a stable alkene: the methylene (B1212753) (-CH2-) group. Removal of a proton from this position results in the formation of a double bond between the first and second carbons of the butyl chain, yielding 1-(4-ethylphenyl)-3-methylbut-1-ene as the primary product. The formation of this product is favored as the resulting double bond is conjugated with the aromatic ring, which provides additional thermodynamic stability. The potential for rearrangements exists if a more stable carbocation can be formed, though the secondary benzylic carbocation is already quite stable. wyzant.comdoubtnut.com
Beyond ionic pathways, the benzylic position of this compound makes it a candidate for transformations involving radical intermediates. The hydrogen atom on the carbinol carbon is particularly susceptible to abstraction by a radical initiator. This homolytic cleavage of the C-H bond generates a carbon-centered radical. Similar to the carbocation, this benzylic radical is resonance-stabilized by the adjacent 4-ethylphenyl ring, lowering the energy barrier for its formation.
Modern synthetic methodologies have leveraged this reactivity. For example, titanium(III)-mediated radical dehydroxylation can convert benzylic alcohols into their corresponding benzylic radicals. thieme-connect.com These radicals can then participate in a variety of subsequent reactions, including coupling with other radical species or addition to π-systems. thieme-connect.com Another approach involves photoredox catalysis, where a photocatalyst, upon excitation by light, can initiate a single-electron transfer process to generate an α-hydroxyalkyl radical from the alcohol, which can then be used in cross-coupling reactions. nih.govrsc.org
The generation of an oxygen-centered (alkoxyl) radical from this compound represents another facet of its radical chemistry. Alkoxyl radicals can be formed through various methods, such as the photolysis of alkyl nitrites or the reaction of the alcohol with strong oxidizing agents.
Once formed, the 1-(4-ethylphenyl)-3-methylbutan-1-oxyl radical can undergo several characteristic reactions:
β-Scission: Cleavage of a carbon-carbon bond beta to the oxygen atom. This would result in the formation of a ketone and a new carbon-centered radical.
Hydrogen Atom Transfer: The alkoxyl radical can abstract a hydrogen atom from a nearby molecule or, if sterically feasible, from another position within the same molecule (intramolecular H-abstraction) to form a more stable carbon-centered radical.
Addition: The radical can add to unsaturated systems like alkenes or alkynes.
Studies on analogous benzylic alcohols have shown that the corresponding alkoxide (formed by deprotonation with a strong base) can also serve as a precursor in radical pathways. A single-electron transfer from the alkoxide can generate a radical anion, initiating a radical chain reaction. rsc.org
Derivatization and Functionalization Strategies
The hydroxyl group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives. These strategies are crucial for creating analogs for various research applications.
Derivatization of this compound typically involves reactions targeting the -OH group or the benzylic C-H bond. These modifications alter the compound's physical and chemical properties, such as polarity, volatility, and biological activity.
Common derivatization strategies include:
Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) produces an ester. Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.
Etherification: The formation of an ether can be achieved through methods like the Williamson ether synthesis. This involves first converting the alcohol to its more nucleophilic alkoxide form using a strong base (e.g., NaH), followed by reaction with an alkyl halide.
Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 1-(4-ethylphenyl)-3-methylbutan-1-one. uni.lu This transformation can be accomplished using a variety of oxidizing agents, such as chromic acid (H2CrO4), pyridinium (B92312) chlorochromate (PCC), or under milder Swern or Dess-Martin periodinane conditions.
These functionalization reactions provide access to a library of related compounds, enabling systematic studies of structure-activity relationships.
Table 2: Examples of Derivatization Reactions
| Reaction Type | Reagents | Product Class |
| Esterification | Acetic Anhydride (B1165640), Pyridine | Acetate Ester |
| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH3I) | Methyl Ether |
| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |
| Halogenation (SN1) | Concentrated Hydrobromic Acid (HBr) | Bromoalkane |
Functionalization of Related Alkene, Ketone, and Polyol Substrates
The functionalization of molecules structurally related to this compound, such as corresponding alkenes and ketones, provides insight into potential synthetic routes and transformations. While direct studies on the functionalization of polyol substrates derived from this specific alcohol are not extensively documented, general principles of polyol chemistry can be applied.
The corresponding ketone, 1-(4-ethylphenyl)-3-methylbutan-1-one, can be a versatile precursor for various functionalizations. For instance, analogous aryl ketones can be converted into other functional groups. A notable transformation is the conversion of an aryl ketone to a cyclobutane (B1203170) carboxylic anilide through a Beckmann rearrangement. Another pathway is the Baeyer-Villiger oxidation, which can yield an acyl cyclobutanol. The regioselectivity of these reactions can differ, allowing for selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond, offering a versatile handle for further molecular elaborations.
Dehydration of this compound would yield the corresponding alkene, 1-(4-ethylphenyl)-3-methylbut-1-ene. The reactivity of such an alkene would be dictated by the double bond. Standard alkene functionalization reactions, such as hydrogenation, halogenation, and epoxidation, could be employed to introduce new functionalities.
Acylation Reactions
Acylation is a fundamental transformation for alcohols, converting them into esters. This reaction is significant for protecting the hydroxyl group or for introducing a new functional moiety. For this compound, acylation can be achieved through various methods, with the choice of reagent and catalyst influencing the reaction conditions and efficiency.
One common method involves the use of acyl chlorides or acid anhydrides. The reaction of an alcohol with an acyl chloride is typically vigorous at room temperature, producing the ester and hydrogen chloride gas. Current time information in Tampa, FL, US. Acid anhydrides react more slowly, often requiring gentle heating to proceed to completion. Current time information in Tampa, FL, US. Catalysts can significantly enhance the rate and yield of acylation reactions. For instance, expansive graphite (B72142) has been shown to be an effective and reusable catalyst for the acetylation of primary and secondary alcohols with acetic anhydride. niscpr.res.in This method offers mild conditions and an easy work-up. Another approach utilizes sodium bicarbonate as a catalyst for the acetylation of primary alcohols and phenols with acetic anhydride at room temperature, resulting in good to excellent yields. mdpi.com
A general and efficient method for the O-acylation of primary, secondary, and tertiary alcohols involves a titanium(III) species generated from titanocene (B72419) dichloride. This method can proceed at room temperature using either an ethyl ester for transesterification or an acyl chloride. niscpr.res.in
| Acylating Agent | Catalyst/Promoter | General Conditions | Product | Reference |
| Acyl Chloride | None | Room Temperature | Ester, HCl | Current time information in Tampa, FL, US. |
| Acetic Anhydride | Expansive Graphite | Room Temperature or Reflux | Acetate Ester | niscpr.res.in |
| Acetic Anhydride | Sodium Bicarbonate | Room Temperature | Acetate Ester | mdpi.com |
| Acyl Chloride | Cp2TiCl/Mn | Room Temperature | Ester | niscpr.res.in |
Deconstructive Functionalization Approaches
Deconstructive functionalization offers a strategic approach to simplify complex molecules into valuable, smaller functionalized fragments. For benzylic alcohols like this compound, these methods often involve the cleavage of carbon-carbon bonds adjacent to the hydroxyl-bearing carbon.
One such approach is the direct and site-selective deoxygenation of benzyl (B1604629) alcohol derivatives. This can be achieved using a system of Hantzsch ester (HE), cesium carbonate (Cs₂CO₃), and a photocatalyst under photoirradiation. chemrxiv.org This method proceeds without the need for pre-activation of the hydroxyl group and relies on the in situ reversible acylative activation of the hydroxy group to achieve selectivity. chemrxiv.org
Electrochemical methods have also been developed for the deconstructive functionalization of arylalcohols. These reactions typically proceed through the anodic oxidation of the aromatic ring to form a radical cation. This intermediate can then undergo C-C bond cleavage. researchgate.net For secondary benzyl alcohols with electron-donating substituents, dehydrative nucleophilic substitution can be achieved using hexafluoroisopropanol (HFIP) as a solvent to synthesize various thioethers and other trisubstituted methanes. nih.gov
| Method | Key Reagents/Conditions | Transformation | Substrate Scope | Reference |
| Photocatalytic Deoxygenation | Hantzsch ester, Cs₂CO₃, photocatalyst, light | C-OH to C-H | Benzyl alcohol derivatives | chemrxiv.org |
| Electrochemical Deconstruction | Anodic oxidation | C-C bond cleavage | Arylalcohols | researchgate.net |
| Dehydrative Nucleophilic Substitution | Hexafluoroisopropanol (HFIP) | C-OH to C-Nu (e.g., C-SR) | Electron-rich secondary benzyl alcohols | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Ethylphenyl 3 Methylbutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom, enabling the deduction of the molecule's connectivity and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis
The ¹H-NMR spectrum of 1-(4-Ethylphenyl)-3-methylbutan-1-ol offers a detailed fingerprint of the proton environments within the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key parameters for assigning the various protons.
The aromatic protons on the para-substituted ethylphenyl ring typically appear as two distinct doublets in the downfield region, a characteristic AA'BB' system. The protons on the carbon adjacent to the hydroxyl group (the carbinol proton) would resonate at a specific chemical shift, and its multiplicity would be influenced by the adjacent methylene (B1212753) protons. The protons of the ethyl and isobutyl side chains would exhibit characteristic multiplets and integrations corresponding to the number of protons in each unique environment.
Predicted ¹H-NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | d | 2H | Ar-H |
| ~7.15 | d | 2H | Ar-H |
| ~4.60 | t | 1H | CH-OH |
| ~2.60 | q | 2H | Ar-CH₂-CH₃ |
| ~1.80 | m | 1H | CH(CH₃)₂ |
| ~1.65 | m | 2H | CH₂-CH(CH₃)₂ |
| ~1.20 | t | 3H | Ar-CH₂-CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis
The ¹³C-NMR spectrum provides information on the different carbon environments in this compound. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.
The aromatic carbons will have signals in the downfield region, with the carbon attached to the ethyl group and the carbon bearing the alcohol substituent showing distinct chemical shifts from the other aromatic carbons. The carbinol carbon (C-OH) will also have a characteristic signal. The aliphatic carbons of the ethyl and isobutyl groups will appear in the upfield region of the spectrum.
Predicted ¹³C-NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~144.0 | Ar-C |
| ~142.0 | Ar-C |
| ~128.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~75.0 | CH-OH |
| ~45.0 | CH₂-CH(CH₃)₂ |
| ~28.0 | Ar-CH₂-CH₃ |
| ~25.0 | CH(CH₃)₂ |
| ~22.0 | CH(CH₃)₂ |
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, showing correlations between the carbinol proton and the adjacent methylene protons. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the 1D spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the aromatic ring would be further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the alcohol would be observed in the 1260-1000 cm⁻¹ range.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Strong, Broad | O-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2960 | Strong | Aliphatic C-H Stretch |
| ~1610, 1510 | Medium | Aromatic C=C Stretch |
| ~1460 | Medium | C-H Bend |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are expected to be prominent. The C-C stretching vibrations of the aliphatic backbone would also be observable. The O-H stretching band, while strong in the IR, is typically weak in the Raman spectrum.
Predicted FT-Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3060 | Strong | Aromatic C-H Stretch |
| ~2930 | Strong | Aliphatic C-H Stretch |
| ~1615 | Strong | Aromatic C=C Stretch |
| ~1010 | Medium | Aromatic Ring Breathing |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and structural details of compounds like this compound. This technique analyzes the mass-to-charge ratio (m/z) of ions generated from the molecule, providing a distinct fragmentation pattern that serves as a molecular fingerprint.
For this compound, with a molecular formula of C₁₃H₂₀O, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Upon ionization, typically through electron impact (EI), the molecule undergoes predictable fragmentation. Alcohols are known to exhibit characteristic fragmentation patterns, including alpha-cleavage and dehydration. libretexts.orgyoutube.com
Key fragmentation pathways for this compound include:
Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the adjacent carbon in the alkyl chain is susceptible to cleavage. This would result in the loss of an isobutyl radical, leading to a stable, resonance-stabilized fragment.
Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would result in a peak at M-18. docbrown.info
Benzylic Cleavage: Fragmentation can also occur at the benzylic position, leading to the formation of ions characteristic of the ethylphenyl group.
The analysis of these fragments allows for the reconstruction of the original molecular structure. A high-resolution mass spectrum would further confirm the elemental composition of the parent molecule and its fragments.
Table 1: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Notes |
| 192 | [C₁₃H₂₀O]⁺ | Molecular Ion ([M]⁺) |
| 174 | [M - H₂O]⁺ | Loss of water from the molecular ion. docbrown.info |
| 135 | [M - C₄H₉]⁺ | Loss of the isobutyl group via alpha-cleavage. |
| 105 | [C₈H₉]⁺ | Fragment corresponding to the ethylphenyl cation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the substituted aromatic ring. libretexts.org Aromatic compounds typically exhibit characteristic absorption bands in the UV region. libretexts.org
The UV spectrum of this compound is expected to show absorptions corresponding to the π → π* transitions of the benzene (B151609) ring. The presence of alkyl substituents on the benzene ring influences the wavelength and intensity of these absorptions. Typically, substituted benzenes display a strong absorption band around 200-220 nm and a weaker, fine-structured band at longer wavelengths, around 250-280 nm. libretexts.org
Table 2: Expected UV-Vis Absorption Bands for this compound
| Wavelength Range (nm) | Type of Transition | Chromophore |
| 200-220 | π → π | Substituted benzene ring |
| 250-280 | π → π | Substituted benzene ring |
Integrated Spectroscopic Data Analysis Methodologies
The definitive structural elucidation of this compound requires an integrated approach, combining data from various spectroscopic techniques. While MS and UV-Vis provide valuable pieces of the puzzle, a comprehensive analysis typically incorporates data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy as well. mdpi.com
The general workflow for integrated spectroscopic analysis is as follows:
Molecular Formula Determination: High-resolution mass spectrometry provides the exact mass and, consequently, the molecular formula of the compound.
Functional Group Identification: IR spectroscopy is used to identify key functional groups. For an alcohol like this compound, a characteristic broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. libretexts.org Aromatic C-H and C=C stretching vibrations would also be present. libretexts.org
Carbon-Hydrogen Framework Elucidation: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.
¹H NMR would provide information on the chemical environment of the different protons, their multiplicity (splitting patterns), and their integration values (ratio of protons).
¹³C NMR would indicate the number of unique carbon atoms in the molecule and their chemical shifts would provide clues about their bonding environment (aromatic, aliphatic, alcohol-bearing).
Structural Confirmation: The data from all spectroscopic methods are then pieced together to propose a definitive structure. The fragmentation pattern from MS should be consistent with the structure proposed from NMR and IR data. The UV-Vis spectrum confirms the presence of the aromatic ring. This integrated approach ensures a high degree of confidence in the final structural assignment.
Computational Chemistry and Theoretical Investigations of 1 4 Ethylphenyl 3 Methylbutan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule in its ground and excited states. For a molecule like 1-(4-Ethylphenyl)-3-methylbutan-1-ol, these calculations can elucidate its electronic structure, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable conformation.
These calculations yield important electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties for an Aromatic Alcohol
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating character. |
| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting character. |
Note: The values in this table are illustrative and based on typical results for similar aromatic alcohols. Specific calculations for this compound would be required for precise data.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly useful for predicting spectroscopic properties, such as UV-Visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability).
For this compound, TD-DFT calculations would help in understanding its photophysical properties and interpreting experimental spectra. The calculations would likely reveal π → π* transitions associated with the ethylphenyl group as the dominant electronic excitations in the UV region.
Table 2: Illustrative TD-DFT Predicted Excitation Energies and Oscillator Strengths
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.8 | 258 | 0.02 |
| S0 → S2 | 5.2 | 238 | 0.15 |
Note: This data is representative and intended to illustrate the type of information obtained from TD-DFT calculations on aromatic alcohols.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular interactions, and the stability of molecules. It provides a localized picture of bonding and allows for the investigation of hyperconjugative interactions, which are stabilizing electron delocalizations from occupied (donor) to unoccupied (acceptor) orbitals.
In this compound, NBO analysis would reveal the charge distribution on each atom, highlighting the polarity of bonds such as the C-O and O-H bonds of the alcohol group. Furthermore, it would quantify the stabilization energies associated with intramolecular charge transfer, such as the delocalization of lone pair electrons from the oxygen atom to antibonding orbitals of adjacent C-C or C-H bonds.
Table 3: Representative NBO Analysis of Intramolecular Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) | σ*(C-C) | 1.5 |
| LP(O) | σ*(C-H) | 0.8 |
Note: The values presented are hypothetical examples of stabilization energies that could be expected for a molecule with similar functional groups.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is useful for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs, making it a prime site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The aromatic ring would also show regions of negative potential above and below the plane of the ring, characteristic of π-systems.
In Silico Prediction of Molecular Interactions
Beyond its intrinsic chemical reactivity, the potential of this compound as a biologically active agent can be explored using a suite of in silico tools designed to predict its interactions with biological macromolecules and its journey through a physiological system. These methods are central to modern computer-aided drug design, enabling the rapid screening and evaluation of vast numbers of compounds before committing to expensive and time-consuming experimental synthesis and testing. nih.govsci-hub.se
Ligand Affinity Predictions for Potential Biological Targets
Predicting the binding affinity—the strength of the interaction between a small molecule (ligand) and a protein—is a cornerstone of virtual screening and lead optimization. researchgate.netarxiv.org A high binding affinity is often a prerequisite for a molecule to exert a biological effect. Computational methods estimate this affinity, typically expressed as a binding free energy (ΔG), where a more negative value indicates a stronger, more stable interaction. acs.org
The process typically begins with molecular docking, where the ligand is computationally placed into the binding site of a target protein. nih.gov A "scoring function" is then used to estimate the binding affinity. nih.govingentaconnect.com These functions are mathematical models that account for various factors contributing to binding, such as:
Hydrogen Bonds: Favorable interactions between donor and acceptor groups.
Electrostatic Interactions: Attraction or repulsion between charged groups.
Hydrophobic Contacts: The favorable placement of nonpolar groups of the ligand and protein, displacing water molecules.
Van der Waals Forces: General attractive or repulsive forces between atoms.
For this compound, its hydroxyl group can act as a hydrogen bond donor and acceptor, while the ethylphenyl and isobutyl groups provide significant nonpolar surfaces for hydrophobic interactions. More rigorous, computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or free-energy perturbation (FEP) can provide more accurate affinity predictions by incorporating solvent effects and protein flexibility. plos.org
Table 2: Illustrative Ligand Affinity Predictions for this compound
This table presents hypothetical predicted binding affinities for this compound against a selection of potential biological targets. These values are for illustrative purposes to show the typical output of such computational predictions.
| Potential Biological Target | Target Class | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | -7.5 |
| Cytochrome P450 2C9 (CYP2C9) | Enzyme (Oxidoreductase) | -8.2 |
| Human Serum Albumin (HSA) | Transport Protein | -6.8 |
| Mitogen-activated protein kinase 1 (MAPK1) | Enzyme (Kinase) | -6.1 |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling for Academic Insights
A molecule's potential as a therapeutic agent is determined not only by its binding affinity to a target but also by its pharmacokinetic and safety profile. ADMET modeling involves the use of computational tools to predict these properties from the molecule's structure alone. audreyli.com These in silico models, often built using machine learning algorithms trained on large datasets of experimental results, provide crucial academic insights and help prioritize compounds for further study. sci-hub.segreenstonebio.com
For this compound, a typical ADMET assessment would predict the following properties:
Absorption: How well the compound is absorbed into the bloodstream, often predicted by its ability to cross intestinal cell layers (e.g., Caco-2 permeability) and its aqueous solubility.
Distribution: Where the compound goes in the body, including its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins like albumin.
Metabolism: How the compound is chemically altered by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. Predictions would indicate whether it is a substrate or inhibitor of major CYP isoforms (e.g., 3A4, 2D6, 2C9).
Excretion: How the compound and its metabolites are removed from the body.
Toxicity: The potential for the compound to cause adverse effects, with common predictions including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity (liver toxicity). nih.gov
These predictions are valuable for identifying potential liabilities early in the research process. nih.gov
Table 3: Predicted ADMET Profile for this compound (Illustrative)
This table shows a hypothetical ADMET profile generated by computational models. The values and classifications are representative of what would be predicted for a molecule with this structure and are intended for academic insight.
| ADMET Property | Predicted Value / Class | Interpretation |
|---|---|---|
| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |
| Human Intestinal Absorption | > 80% | High |
| Blood-Brain Barrier (BBB) Permeation | Yes | Likely to cross the BBB |
| CYP2D6 Inhibitor | No | Low risk of inhibiting CYP2D6 |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |
| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of being a mutagen |
Molecular Docking Simulations for Enzyme or Receptor Binding Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com It is most frequently used to predict the interaction between a small molecule ligand and a protein receptor. nih.govmdpi.com The primary goal of a docking simulation is to generate a structural hypothesis of the ligand-receptor complex at the atomic level. youtube.com
The process involves several key steps:
Preparation of Structures: High-quality 3D structures of both the ligand (this compound) and the target protein (obtained from a database like the Protein Data Bank) are required. This includes adding hydrogen atoms and assigning appropriate charges. nih.gov
Defining the Binding Site: A specific region on the protein, typically a catalytic site or an allosteric pocket, is defined as the target for the docking calculation.
Conformational Sampling: The docking algorithm explores various possible conformations (poses) of the ligand within the binding site, accounting for the ligand's rotational flexibility. mdpi.com
Scoring and Ranking: Each generated pose is evaluated by a scoring function that estimates the binding affinity. The poses are then ranked, with the top-ranked pose representing the most probable binding mode. nih.gov
The output of a docking simulation is a model of the complex that can be visualized to analyze the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the binding. This detailed picture forms a powerful hypothesis that can explain observed activity or guide the design of new molecules with improved potency or selectivity. mdpi.com
Table 4: Hypothetical Molecular Docking Results for this compound
This table provides a hypothetical summary of molecular docking simulations against two example enzyme targets. The docking score reflects the predicted binding affinity, and the interacting residues provide a hypothesis for the specific molecular interactions.
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothesized) | Type of Interaction Hypothesized |
|---|---|---|---|
| CYP2C9 (1R9O) | -8.2 | Ser-100, Phe-114, Leu-366 | H-bond with Ser-100 (OH group); Hydrophobic interactions with Phe-114, Leu-366 |
| COX-2 (5KIR) | -7.5 | Tyr-385, Val-523, Ser-530 | H-bond with Tyr-385 (OH group); Hydrophobic interactions with Val-523 |
Biological and Bioactivity Oriented Research on 1 4 Ethylphenyl 3 Methylbutan 1 Ol and Analogues in Vitro Studies
Assessment of Antimicrobial Activities
There is no available data from in vitro screening of 1-(4-Ethylphenyl)-3-methylbutan-1-ol for its antibacterial or antifungal properties.
In Vitro Antibacterial Screening
No studies were found that evaluated the efficacy of this compound against any bacterial strains. Therefore, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) is not available.
Mechanistic Studies of Antimicrobial Action
In the absence of any demonstrated antimicrobial activity, no mechanistic studies have been conducted to determine how this compound might exert such effects.
Exploration of Enzymatic Inhibition Properties
The potential for this compound to act as an inhibitor of key enzymes such as cholinesterases and phosphodiesterases has not been reported in the accessible scientific literature.
Cholinesterase Inhibitory Studies
No research has been published detailing the in vitro assessment of this compound for its ability to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). As a result, IC50 values and the nature of any potential inhibition are unknown.
Phosphodiesterase (PDE) Inhibition Assays
There is no information available from in vitro assays to suggest that this compound has been investigated as a phosphodiesterase inhibitor. Data on its inhibitory activity against any of the PDE isoenzymes is nonexistent in the public domain.
Investigation of Anti-Inflammatory Potential (e.g., Nitric Oxide Production Inhibition)
A key area of investigation into the anti-inflammatory potential of this compound and its analogues is their ability to inhibit the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule in the inflammatory cascade, and its overproduction can contribute to tissue damage and the progression of inflammatory diseases. In vitro studies utilizing cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophage models, are instrumental in assessing the NO inhibitory capacity of these compounds.
While specific data on this compound is not yet widely published, research on analogous aryl alcohol compounds provides a framework for understanding its potential. For instance, studies on various synthetic tertiary alcohols have demonstrated their promise as anti-inflammatory agents. The general findings from these studies suggest that the anti-inflammatory activity, including the inhibition of nitric oxide production, is highly dependent on the molecular structure of the compound.
The following table illustrates hypothetical inhibitory concentrations (IC₅₀) for nitric oxide production by this compound and a series of its analogues, based on general principles observed in related compound classes. It is important to note that these values are illustrative and intended to demonstrate the type of data generated in such studies, pending specific experimental validation for this compound series.
Table 1: Hypothetical Nitric Oxide Production Inhibition by this compound and Analogues
| Compound | Aromatic Substituent (R) | Alkyl Chain | IC₅₀ (µM) for NO Inhibition |
|---|---|---|---|
| 1 | 4-Ethyl | 3-methylbutan-1-ol | 25.5 |
| 2 | 4-Methyl | 3-methylbutan-1-ol | 32.1 |
| 3 | 4-Chloro | 3-methylbutan-1-ol | 18.9 |
| 4 | 4-Methoxy | 3-methylbutan-1-ol | 28.4 |
| 5 | 4-Ethyl | Butan-1-ol | 35.7 |
| 6 | 4-Ethyl | Pentan-1-ol | 29.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental data for these compounds is required for validation.
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of a molecule influences its biological activity. For this compound and its analogues, SAR studies focus on elucidating the impact of modifications to both the aromatic ring and the alkyl chain on their anti-inflammatory properties.
Impact of Aromatic Substitutions on Biological Outcomes
The nature and position of substituents on the aromatic ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research on various aryl-substituted compounds has shown that both electron-donating and electron-withdrawing groups can modulate anti-inflammatory activity. nih.gov
The following interactive table provides a hypothetical overview of how different aromatic substitutions on a 1-phenyl-3-methylbutan-1-ol scaffold might influence anti-inflammatory activity, as measured by nitric oxide inhibition.
Table 2: Hypothetical Impact of Aromatic Substitutions on Nitric Oxide Inhibition
| Aromatic Substituent (R) | Nature of Substituent | Hypothetical IC₅₀ (µM) for NO Inhibition |
|---|---|---|
| H | Unsubstituted | 45.2 |
| 4-Ethyl | Electron-donating | 25.5 |
| 4-Methyl | Electron-donating | 32.1 |
| 4-Chloro | Electron-withdrawing | 18.9 |
| 4-Fluoro | Electron-withdrawing | 21.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental data for these compounds is required for validation.
Influence of Alkyl Chain Modifications on Activity
Modifications to the alkyl chain of this compound can also profoundly affect its biological activity. Factors such as chain length, branching, and the presence of functional groups can alter the lipophilicity and conformational flexibility of the molecule, which in turn affects its absorption, distribution, and interaction with target enzymes or receptors. nih.gov
The interactive table below presents a hypothetical analysis of how modifications to the alkyl chain of a 1-(4-Ethylphenyl)-1-ol core structure could influence its nitric oxide inhibitory potential.
Table 3: Hypothetical Influence of Alkyl Chain Modifications on Nitric Oxide Inhibition
| Alkyl Chain | Description | Hypothetical IC₅₀ (µM) for NO Inhibition |
|---|---|---|
| Propan-1-ol | Shorter chain | 41.2 |
| Butan-1-ol | Unbranched chain | 35.7 |
| 3-Methylbutan-1-ol | Branched chain (parent) | 25.5 |
| Pentan-1-ol | Longer chain | 29.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental data for these compounds is required for validation.
Academic Applications and Emerging Research Avenues for 1 4 Ethylphenyl 3 Methylbutan 1 Ol
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The molecular architecture of 1-(4-Ethylphenyl)-3-methylbutan-1-ol makes it a valuable candidate as a synthetic intermediate for the creation of more complex molecules. Its utility in this area can be considered from two main perspectives: as a precursor for diverse molecular frameworks and as a chiral building block in the synthesis of enantiomerically pure compounds.
As a functionalized aromatic compound, this compound can serve as a starting material for the synthesis of a variety of more intricate structures. The hydroxyl group can be readily converted into other functional groups, such as halides, esters, or ethers, providing a handle for a wide range of chemical transformations. For instance, oxidation of the secondary alcohol would yield the corresponding ketone, 1-(4-ethylphenyl)-3-methylbutan-1-one, which could then undergo further reactions like aldol condensations or Grignard additions to build larger carbon skeletons.
The aromatic ring offers sites for electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the phenyl ring. These modifications can be used to modulate the electronic properties and steric bulk of the molecule, which is a common strategy in the development of new bioactive compounds and materials. The synthesis of various biologically active molecules often relies on the availability of such versatile intermediates. nih.govresearchgate.netnih.gov
The presence of a stereocenter at the carbinol carbon makes this compound a potential chiral building block for asymmetric synthesis. nih.gov Enantiomerically pure forms of this alcohol could be used to introduce chirality into a target molecule, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry often dictates biological activity.
One potential application is its use as a chiral auxiliary. uni.ludoi.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. The hydroxyl group of this compound could be attached to a prochiral substrate, and the steric and electronic properties of the ethylphenyl and isobutyl groups could influence the facial selectivity of subsequent reactions, leading to the preferential formation of one diastereomer. While specific applications of this compound as a chiral auxiliary have not been reported, the principles of asymmetric synthesis support this potential role. researchgate.net
Potential as Analytical Markers in Complex Mixtures
The unique structure of this compound also suggests its potential as an analytical marker in the chemical analysis of complex mixtures, such as natural products or food samples.
Volatile organic compounds (VOCs) are frequently used as markers to determine the authenticity and origin of natural products. mdpi.com The identification of specific volatile compounds can help to distinguish between different geographical sources, varieties, or processing methods. Although there is no specific literature identifying this compound in natural products, its structure is similar to other aromatic alcohols and terpenoids found in essential oils and plant extracts. mdpi.compsu.edu If its presence were to be established in a particular natural product, it could potentially serve as a biomarker for authenticity and quality control. nih.govnih.gov Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are well-suited for the detection and quantification of such compounds in complex matrices. nih.gov
Development of Novel Chemical Transformations Utilizing the Compound
The reactivity of the functional groups in this compound opens up possibilities for its use in the development of new chemical reactions and catalytic processes. The secondary alcohol moiety can participate in a variety of transformations. For example, it could serve as a substrate in studies of new oxidation catalysts or in the development of stereoselective enzymatic reactions.
Furthermore, the combination of a chiral center and a hydroxyl group could be exploited in the design of new chiral ligands for transition metal catalysis. By modifying the hydroxyl group to coordinate with a metal center, the chiral environment provided by the rest of the molecule could influence the stereochemical outcome of catalytic reactions. While no specific novel transformations involving this compound have been reported, its structure provides a foundation for future research in this area.
Future Directions in the Academic Study of Substituted Phenylalkyl Alcohols
The academic study of substituted phenylalkyl alcohols is poised for significant advancements, driven by the pursuit of novel functionalities and sustainable chemical methodologies. The future research directions for this class of compounds, and by extension for molecules like this compound, are multifaceted and span from fundamental synthetic chemistry to applied materials science and pharmacology.
One of the most promising future directions lies in the realm of asymmetric catalysis . The development of chiral substituted phenylalkyl alcohols is of paramount importance as they are valuable intermediates and building blocks in the synthesis of pharmaceuticals and other bioactive molecules. enamine.net The interaction between a biological target and a drug is often highly dependent on the stereochemistry of the drug molecule. enamine.net Future research will likely focus on developing more efficient and selective catalysts for the asymmetric synthesis of these alcohols. This includes the exploration of novel metal-based catalysts and the expanding use of biocatalysts, such as enzymes, which can offer high enantioselectivity under mild reaction conditions. nih.gov The pursuit of green and scalable synthetic routes, for instance through transition-metal-free radical coupling or biocatalytic reduction of ketones, is a key trend. nih.govnih.govchalmers.sechalmers.se
In the field of medicinal chemistry , substituted phenylalkyl alcohols will continue to be explored as scaffolds for the development of new therapeutic agents. Their structural motifs are present in a wide range of biologically active compounds. Future research will involve the synthesis and biological evaluation of novel derivatives with varied substitution patterns on both the phenyl ring and the alkyl chain to probe structure-activity relationships. This could lead to the discovery of new drugs with improved efficacy and reduced side effects for a variety of diseases.
Another significant area of future research is in materials science . The incorporation of substituted phenylalkyl alcohols into polymeric structures or as components of functional materials is an emerging field. Their aromatic and alcoholic functionalities can impart specific properties, such as thermal stability, optical activity, or the ability to form liquid crystals. Future studies may explore the use of these compounds in the design of advanced materials for electronics, photonics, and other high-tech applications.
The fragrance and flavor industry also presents ongoing research opportunities. Many phenylalkyl alcohols possess distinct and desirable aromatic properties. nih.govresearchgate.netnih.govresearchgate.netgoogle.com Future academic research in this area could focus on understanding the relationship between the molecular structure of these compounds and their olfactory perception. This involves not only the synthesis of novel fragrance components but also detailed studies on their interaction with olfactory receptors and their stability in various consumer product formulations.
Finally, the development of sustainable and environmentally benign synthetic methods will be a continuing theme in the academic study of substituted phenylalkyl alcohols. This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the design of catalytic systems that can be easily recovered and reused. nih.govchalmers.sechalmers.se The principles of green chemistry will increasingly guide the synthesis of these valuable compounds.
While specific academic research on this compound is not yet prevalent, its structural characteristics place it at the intersection of these exciting future research directions. As a chiral substituted phenylalkyl alcohol, it holds potential as a building block in asymmetric synthesis, a scaffold for new pharmaceuticals, a component in novel materials, or a unique fragrance ingredient. The broader advancements in the study of substituted phenylalkyl alcohols will undoubtedly pave the way for the exploration and application of this specific compound in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
